N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide
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Overview
Description
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxin ring fused with a furan ring, along with a carboxamide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide typically involves multiple steps of organic reactions. The synthetic route often starts with the preparation of the benzodioxin ring, followed by the introduction of the furan ring and the carboxamide group. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions may involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can substitute the hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: This compound has a similar structure but includes a fluorine atom, which may alter its chemical and biological properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and have different functional groups that may lead to distinct biological effects.
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-2-4-13(19)11-9-15-16(23-8-7-22-15)10-12(11)18-17(20)14-5-3-6-21-14/h3,5-6,9-10,13,19H,2,4,7-8H2,1H3,(H,18,20) |
InChI Key |
HKJTVNCSQQXADZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=CO3)OCCO2)O |
Origin of Product |
United States |
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